molecular formula C9H12N2O3 B1474913 1-(2-Cyanoacetyl)piperidine-3-carboxylic acid CAS No. 1788745-77-6

1-(2-Cyanoacetyl)piperidine-3-carboxylic acid

Cat. No. B1474913
CAS RN: 1788745-77-6
M. Wt: 196.2 g/mol
InChI Key: DCDHPJKBRFSFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoacetyl)piperidine-3-carboxylic acid is a chemical compound with the empirical formula C9H14N2O2 and a molecular weight of 182.22 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for this compound is N#CCCN1CC (CCC1)C (O)=O . The InChI key is JOUYDRHYQGADPO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C9H14N2O2 and its molecular weight is 182.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Cardiovascular Activity : 1-(2-Cyanoacetyl)piperidine-3-carboxylic acid and its derivatives have been synthesized using various methods, including one-pot multicomponent synthesis. These compounds have shown potential in cardiovascular activity studies and their electrochemical oxidation properties have been investigated, highlighting their potential in medicinal chemistry (Krauze et al., 2004).

  • Potential Vasodilation Properties : Another application is in the synthesis of new 3-pyridinecarboxylates, which have shown significant vasodilation properties, indicating their potential use in cardiovascular therapies (Girgis et al., 2008).

Structural and Spectroscopic Studies

  • Diastereomeric Complex Studies : The diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid have been characterized by X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, contributing to the understanding of molecular structures and interactions (Bartoszak-Adamska et al., 2011).

  • Spectroscopic and Theoretical Studies : The compound has also been studied in terms of its spectroscopic properties and theoretical models, as seen in the research on piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate (Anioła et al., 2016).

Synthetic Applications

  • Amino Acid Synthesis : It has been used in the synthesis of various amino acids from substituted cyanoacetic esters, demonstrating its versatility in organic synthesis (Gagnon & Boivin, 1950).

  • Efficient Synthesis of Piperidines : The compound has also been applied in the efficient synthesis of 4,4‐disubstituted piperidines, highlighting its importance in the synthesis of complex organic molecules (Ralbovsky et al., 2005).

Medicinal Chemistry

  • Inhibitors of Matrix Metalloproteinases : It has been incorporated into novel carboxylic acids that act as inhibitors of matrix metalloproteinases, showing low nanomolar potency and selectivity, which could be significant in cancer treatment (Pikul et al., 2001).

  • Aurora Kinase Inhibitor : A derivative of this compound has been explored as an Aurora kinase inhibitor, potentially useful in cancer treatment (ヘンリー,ジェームズ, 2006).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements are H302 - H319 . The precautionary statements are P301 + P312 + P330 - P305 + P351 + P338 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(2-Cyanoacetyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-cyanoacetyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-4-3-8(12)11-5-1-2-7(6-11)9(13)14/h7H,1-3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDHPJKBRFSFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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